molecular formula C14H20ClNO8 B14616994 3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate CAS No. 59348-51-5

3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate

Cat. No.: B14616994
CAS No.: 59348-51-5
M. Wt: 365.76 g/mol
InChI Key: FLANIWAKYLCANR-UHFFFAOYSA-M
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Description

3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C14H20ClNO8. It is a pyridinium salt, which is a type of quaternary ammonium compound. This compound is known for its unique structure and properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate typically involves the reaction of 3,5-bis(ethoxycarbonyl)-1,2,6-trimethylpyridine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3,5-bis(ethoxycarbonyl)-1,2,6-trimethylpyridine+HClO43,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate\text{3,5-bis(ethoxycarbonyl)-1,2,6-trimethylpyridine} + \text{HClO}_4 \rightarrow \text{this compound} 3,5-bis(ethoxycarbonyl)-1,2,6-trimethylpyridine+HClO4​→3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to achieve high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different pyridinium derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethoxyphenyl)-2,4,6-trimethylpyridinium perchlorate
  • 1-(2-Ethylphenyl)-2,4,6-trimethylpyridinium perchlorate
  • 1-(2,5-Dimethylphenyl)-2,4,6-trimethylpyridinium perchlorate

Uniqueness

3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ethoxycarbonyl groups and the pyridinium core make it a versatile compound for various chemical reactions and applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial purposes.

Properties

CAS No.

59348-51-5

Molecular Formula

C14H20ClNO8

Molecular Weight

365.76 g/mol

IUPAC Name

diethyl 1,2,6-trimethylpyridin-1-ium-3,5-dicarboxylate;perchlorate

InChI

InChI=1S/C14H20NO4.ClHO4/c1-6-18-13(16)11-8-12(14(17)19-7-2)10(4)15(5)9(11)3;2-1(3,4)5/h8H,6-7H2,1-5H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

FLANIWAKYLCANR-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=CC(=C([N+](=C1C)C)C)C(=O)OCC.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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